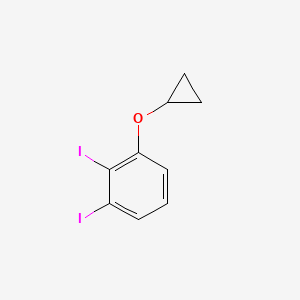

1-Cyclopropoxy-2,3-diiodobenzene

Description

1-Cyclopropoxy-2,3-diiodobenzene is a diiodinated aromatic compound featuring a cyclopropoxy substituent at the 1-position of the benzene ring. This compound is synthesized via ipso-iododecarboxylation of benzoic acid derivatives, yielding a white solid with a reported isolation efficiency of 61% . Spectroscopic data for this compound align with prior studies published in Aust. J. Chem. (2013), confirming its structural integrity . The cyclopropoxy group introduces steric bulk and electronic effects distinct from halogen substituents, making it a subject of interest in comparative studies with analogues like 1-chloro-2,3-diiodobenzene and 1-bromo-2,3-diiodobenzene.

Properties

Molecular Formula |

C9H8I2O |

|---|---|

Molecular Weight |

385.97 g/mol |

IUPAC Name |

1-cyclopropyloxy-2,3-diiodobenzene |

InChI |

InChI=1S/C9H8I2O/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5H2 |

InChI Key |

SRZJPOQCDAPJSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C(=CC=C2)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropoxy-2,3-diiodobenzene can be synthesized through a multi-step process involving the iodination of a benzene derivative followed by the introduction of a cyclopropoxy group. One common method involves the use of 1,2-diiodobenzene as a starting material. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol in the presence of a base .

Industrial Production Methods

While specific industrial production methods for 1-Cyclopropoxy-2,3-diiodobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropoxy-2,3-diiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it reacts with alkynes to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and copper(I) iodide are typical reagents in Sonogashira coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product would be a substituted alkyne derivative.

Scientific Research Applications

1-Cyclopropoxy-2,3-diiodobenzene has several applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2,3-diiodobenzene in chemical reactions involves the activation of the benzene ring and the iodine atoms. The iodine atoms can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates can then participate in various chemical transformations, including substitution and coupling reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

- The steric demand of the cyclopropoxy group may influence reaction efficiency compared to smaller halogens.

Physical and Chemical Properties

Molecular Weight and Stability

- 1-Cyclopropoxy-2,3-diiodobenzene : High molecular weight (due to two iodine atoms) combined with the cyclopropoxy group’s strain may reduce thermal stability compared to halogenated analogues.

- Halogenated Analogues : Chloro and bromo groups, being smaller and less strained, likely exhibit higher thermal stability.

Solubility and Reactivity

- In contrast, halogen substituents (Cl, Br) increase polarity, favoring polar aprotic solvents.

- Chloro/Bromo: Electron-withdrawing via inductive effects, deactivating the ring and directing reactions to specific positions.

Reactivity in Cross-Coupling Reactions

Diiodobenzene derivatives are pivotal in Ullmann coupling and Suzuki-Miyaura reactions .

- 1-Cyclopropoxy-2,3-diiodobenzene : The bulky cyclopropoxy group may sterically hinder coupling reactions, reducing reaction rates compared to less hindered halogenated analogues .

- 1-Chloro/Bromo-2,3-diiodobenzene : Halogens (Cl, Br) can participate in tandem substitution-coupling pathways, offering dual reactivity sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.